Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride
Overview
Description
“Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride” is a chemical compound with the CAS Number: 926036-31-9 . It has a molecular weight of 296.55 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO3.ClH/c1-13-8-6 (9 (12)14-2)3-5 (10)4-7 (8)11;/h3-4H,11H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a melting point range of 199 - 201 C .Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, & Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with properties useful for photodynamic therapy. These derivatives include a benzenesulfonamide group containing a Schiff base, which is structurally related to Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride. Their high singlet oxygen quantum yield and fluorescence properties make them potential Type II photosensitizers for cancer treatment.
Synthesis of Pharmaceutical Intermediates
Wang Yu (2008) conducted a study on the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid. This process involved multiple steps, including methylation and bromination, similar to the synthesis routes involving this compound (Wang Yu, 2008).
Potential in Cancer Drug Synthesis
Cao Sheng-li (2004) explored the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for certain anti-cancer drugs. This compound's synthesis involves steps like bromination and methylation, which are also part of the synthesis processes of compounds related to this compound (Cao Sheng-li, 2004).
Synthesis of Bromophenol Derivatives
Research by Zhao et al. (2004) on the red alga Rhodomela confervoides led to the isolation of new bromophenol derivatives, including compounds structurally similar to this compound. These compounds showed no significant activity against cancer cell lines or microorganisms, but their synthesis and structural elucidation are relevant to the study of similar compounds (Zhao et al., 2004).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, and H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 3-amino-5-bromo-2-methoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3.ClH/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11;/h3-4H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFCMWULLJNYAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1N)Br)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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